molecular formula C106H179AcN44O24S2- B10787247 KRpep-2d

KRpep-2d

Cat. No.: B10787247
M. Wt: 2745.0 g/mol
InChI Key: DPMRGBKIKFTZSS-UONWHIDMSA-N
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Description

KRpep-2d is a macrocyclic peptide that acts as a potent inhibitor of the K-Ras protein, specifically targeting the G12D mutation. This compound has shown significant potential in suppressing the proliferation of cancer cells driven by K-Ras mutations, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: KRpep-2d is synthesized using a combination of unnatural amino acids and macrocyclic peptide synthesis techniques. The synthesis involves the formation of a disulfide-mediated macrocyclic linkage, which is crucial for its stability and activity . The peptide sequences are generated by premixing various unnatural amino acids, followed by amide coupling reactions to form the final macrocyclic structure .

Industrial Production Methods: The industrial production of this compound involves the use of automated ligand identification systems (ALIS) to screen oncogenic KRASG12D against mass-encoded mini-libraries of macrocyclic peptides. This method accelerates the structure-activity relationship (SAR) exploration and optimization of the peptide sequences .

Chemical Reactions Analysis

Types of Reactions: KRpep-2d undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the oxidized and reduced forms of this compound, as well as substituted derivatives with enhanced stability and activity .

Scientific Research Applications

KRpep-2d has a wide range of scientific research applications, including:

Mechanism of Action

KRpep-2d exerts its effects by binding to the K-Ras protein and inhibiting the SOS1-mediated GDP-GTP exchange. This inhibition disrupts the downstream signaling pathways, such as the phosphorylation of ERK1/2, which are crucial for cell proliferation and survival. The compound’s arginine-rich structure and disulfide-mediated macrocyclic linkage play a key role in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its high selectivity for the G12D mutation of K-Ras and its potent inhibitory effects on cancer cell proliferation. Unlike other similar compounds, this compound has demonstrated significant cellular activity and potential for therapeutic applications .

Properties

Molecular Formula

C106H179AcN44O24S2-

Molecular Weight

2745.0 g/mol

IUPAC Name

actinium;[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R,8R,11S,14S,20S,23S,26S,29S,32S,35S,38S)-8-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]-29-[(2R)-butan-2-yl]-20-(carboxymethyl)-26-(hydroxymethyl)-23,32-bis[(4-hydroxyphenyl)methyl]-35-(2-methylpropyl)-2,10,13,19,22,25,28,31,34,37-decaoxo-11-propan-2-yl-5,6-dithia-1,9,12,18,21,24,27,30,33,36-decazatricyclo[36.3.0.014,18]hentetracontan-3-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]azanide

InChI

InChI=1S/C106H179N44O24S2.Ac/c1-7-55(6)79-96(172)144-72(50-151)91(167)141-69(47-56-28-32-58(152)33-29-56)89(165)143-71(49-77(154)155)97(173)149-44-17-27-76(149)94(170)147-78(54(4)5)95(171)145-73(92(168)139-66(24-14-42-131-105(121)122)86(162)137-65(23-13-41-130-104(119)120)84(160)135-63(21-11-39-128-102(115)116)82(158)133-61(80(108)156)19-9-37-126-100(111)112)51-175-176-52-74(98(174)150-45-16-26-75(150)93(169)142-68(46-53(2)3)88(164)140-70(90(166)148-79)48-57-30-34-59(153)35-31-57)146-87(163)67(25-15-43-132-106(123)124)138-85(161)64(22-12-40-129-103(117)118)136-83(159)62(20-10-38-127-101(113)114)134-81(157)60(107)18-8-36-125-99(109)110;/h28-35,53-55,60-76,78-79,107,151-153H,7-27,36-52H2,1-6H3,(H2,108,156)(H,133,158)(H,134,157)(H,135,160)(H,136,159)(H,137,162)(H,138,161)(H,139,168)(H,140,164)(H,141,167)(H,142,169)(H,143,165)(H,144,172)(H,145,171)(H,146,163)(H,147,170)(H,148,166)(H,154,155)(H4,109,110,125)(H4,111,112,126)(H4,113,114,127)(H4,115,116,128)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)(H4,123,124,132);/q-1;/t55-,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,78+,79+;/m1./s1

InChI Key

DPMRGBKIKFTZSS-UONWHIDMSA-N

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CC=C(C=C4)O)CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)[NH-])C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)C(C)C)CC(=O)O)CC5=CC=C(C=C5)O)CO.[Ac]

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(CSSCC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CC4=CC=C(C=C4)O)CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)[NH-])C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)C(C)C)CC(=O)O)CC5=CC=C(C=C5)O)CO.[Ac]

Origin of Product

United States

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